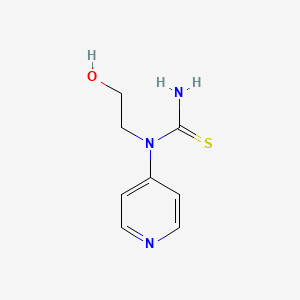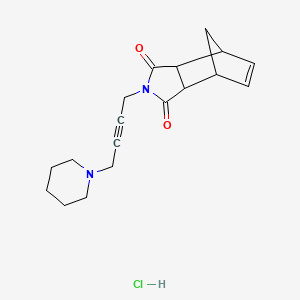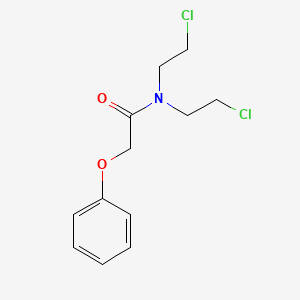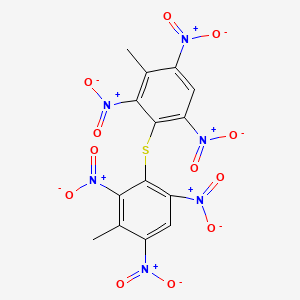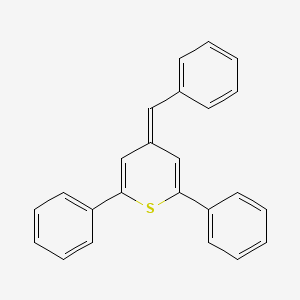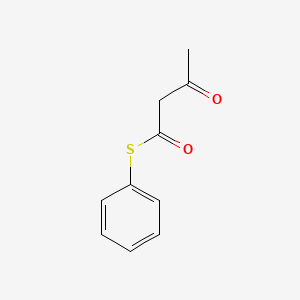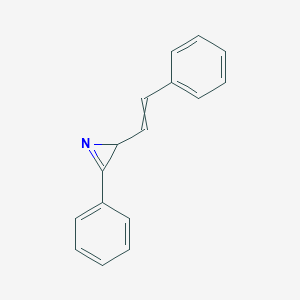
3-Phenyl-2-(2-phenylethenyl)-2H-azirene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Phenyl-2-(2-phenylethenyl)-2H-azirene is an organic compound characterized by its azirene ring structure, which is a three-membered nitrogen-containing ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-2-(2-phenylethenyl)-2H-azirene typically involves the reaction of (E)-3-phenyl-2-propenal with 1,2-ethanedithiol in the presence of boron trifluoride etherate. The reaction is carried out in chloroform at room temperature, resulting in the formation of 2-(2-phenylethenyl)-1,3-dithiolane . This intermediate is then subjected to further reactions to form the desired azirene compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring the availability of high-purity reagents.
Análisis De Reacciones Químicas
Types of Reactions
3-Phenyl-2-(2-phenylethenyl)-2H-azirene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxiranes or other oxidized derivatives.
Reduction: Reduction reactions can convert the azirene ring into more stable amine derivatives.
Substitution: The azirene ring can undergo substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
Aplicaciones Científicas De Investigación
3-Phenyl-2-(2-phenylethenyl)-2H-azirene has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.
Industry: Used in the synthesis of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which 3-Phenyl-2-(2-phenylethenyl)-2H-azirene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The azirene ring can undergo ring-opening reactions, forming reactive intermediates that interact with these targets. The pathways involved include various biochemical and chemical processes that are influenced by the compound’s structure and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
3-Phenyl-2-(2-phenylethenyl)-2H-azirene is unique due to its azirene ring structure, which imparts distinct chemical properties compared to other similar compounds. Its ability to undergo a variety of chemical reactions and form stable derivatives makes it a valuable compound in scientific research.
Propiedades
Número CAS |
52179-48-3 |
|---|---|
Fórmula molecular |
C16H13N |
Peso molecular |
219.28 g/mol |
Nombre IUPAC |
3-phenyl-2-(2-phenylethenyl)-2H-azirine |
InChI |
InChI=1S/C16H13N/c1-3-7-13(8-4-1)11-12-15-16(17-15)14-9-5-2-6-10-14/h1-12,15H |
Clave InChI |
KXSDRWXRKCSBGB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C=CC2C(=N2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-methylsulfanyl-3H-benzo[f]isoquinolin-2-one](/img/structure/B14660864.png)
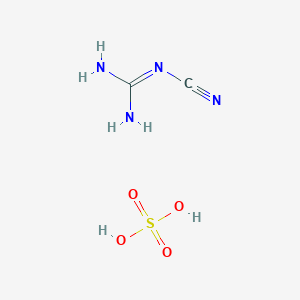

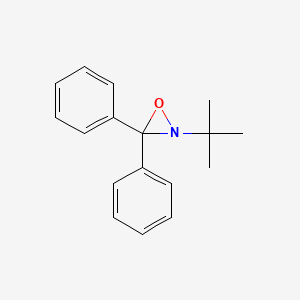
![2-[4-[2-[Butyl(methyl)amino]ethylamino]-6-methylpyrimidin-2-yl]-1-(3,4-dichlorophenyl)guanidine](/img/structure/B14660908.png)
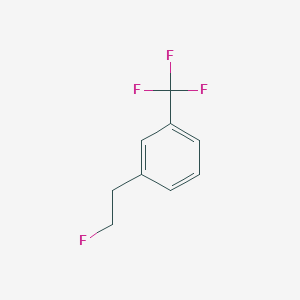
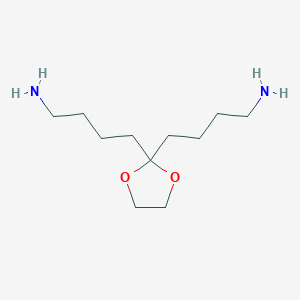
![N-(8-hydroxy-2,2-dimethyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)benzamide](/img/structure/B14660913.png)
